molecular formula C14H10N2O3S B11562125 2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B11562125
M. Wt: 286.31 g/mol
InChI Key: GVXTZRBILJDTHV-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that features a unique structure combining a pyran ring system with a thiophene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction. One common method includes the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles have been used as a catalyst to achieve high yields under solvent-free conditions . The reaction is carried out at room temperature, making it an environmentally friendly and cost-effective approach.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a thiophene ring and a pyrano[4,3-b]pyran system. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-4-thiophen-3-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C14H10N2O3S/c1-7-4-10-12(14(17)18-7)11(8-2-3-20-6-8)9(5-15)13(16)19-10/h2-4,6,11H,16H2,1H3

InChI Key

GVXTZRBILJDTHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CSC=C3)C(=O)O1

Origin of Product

United States

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